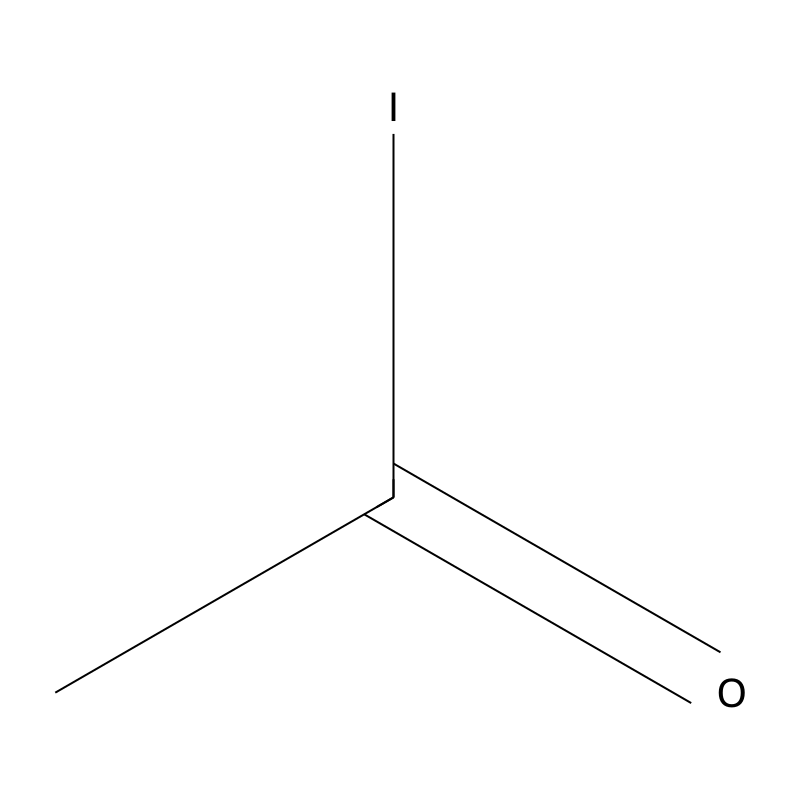

Acetyl iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Initiator for Controlled Radical Polymerization (CRP)

One of the primary applications of acetyl iodide lies in its ability to initiate controlled radical polymerization (CRP) processes [1]. CRP techniques allow for the synthesis of polymers with well-defined structures and controlled molecular weights. Acetyl iodide acts as an initiator by readily generating a reactive radical species that can trigger the polymerization reaction. Studies have shown that acetyl iodide can initiate the polymerization of various monomers, including ethoxyethyl ether (EtOx) [1]. Research suggests that acetyl iodide-initiated CRP exhibits good control over the polymerization process, leading to polymers with narrow polydispersity indices (PDI), an indicator of uniformity in polymer chain lengths.

Source

[1] Semi-logarithmic kinetic plot of acetyl bromine and acetyl iodine... | Download Scientific Diagram - ResearchGate ()

Acetyl iodide is an organoiodine compound with the chemical formula CH₃COI. It appears as a colorless liquid and is formally derived from acetic acid. Although it is less common in laboratory settings compared to acetyl bromide and acetyl chloride, acetyl iodide is produced on a larger scale in industrial processes. Specifically, it is generated during the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are vital for acetic acid production. Acetyl iodide also serves as an intermediate in synthesizing acetic anhydride from methyl acetate .

Acetyl iodide is a hazardous compound due to its:

- Corrosiveness: It can cause severe burns to skin and eyes upon contact [].

- Toxicity: The decomposition products (hydrogen iodide and acetic acid) are also irritating and corrosive [].

- Reactivity: Reacts vigorously with water, bases, and moist air, releasing toxic and flammable fumes [].

Safety Precautions:

Additionally, it reacts vigorously with water or alcohol, producing hydrogen iodide and acetic acid:

Acetyl iodide can also react with various sulfides, leading to the formation of complex organic structures

Acetyl iodide can be synthesized through several methods:

- Carbonylation of Methyl Iodide: This is the primary industrial method where methyl iodide reacts under carbon monoxide pressure to produce acetic acid and acetyl iodide.

- Reaction with Acetic Anhydride: Acetyl iodide can also be formed by reacting iodine with acetic anhydride.

- Direct Halogenation: Halogenation of acetic acid using iodine may yield acetyl iodide under controlled conditions.

These methods highlight the compound's versatility and importance in organic synthesis

Acetyl iodide has several notable applications:

- Organic Synthesis: It is utilized as a reagent in various organic reactions, particularly in synthesizing more complex molecules.

- Precursor for Acetic Anhydride: As an intermediate in the production of acetic anhydride, it plays a crucial role in manufacturing processes.

- Reagent in

Interaction studies involving acetyl iodide primarily focus on its reactivity with other functional groups. For instance, its reaction with carboxylic acids has been extensively documented, showcasing its ability to facilitate transformations that are not typical for other acyl halides. The exothermic nature of its reactions with bases also indicates potential safety considerations when handling this compound

Acetyl iodide shares similarities with other acyl halides but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting these differences:

| Compound | Formula | Reactivity with Carboxylic Acids | Common Uses |

|---|---|---|---|

| Acetyl Iodide | CH₃COI | Iodide/hydroxide exchange | Organic synthesis, precursor |

| Acetyl Chloride | CH₃COCl | Forms esters directly | Widely used as an acylating agent |

| Acetyl Bromide | CH₃COBr | Forms esters directly | Organic synthesis |

| Benzoyl Iodide | C₆H₅C(O)I | Similar reactivity patterns | Organic synthesis |

Acetyl iodide's unique reactivity profile, particularly its tendency to undergo exchange rather than direct esterification, sets it apart from its counterparts .

Laboratory-Scale Synthesis Techniques

Direct Iodination of Acetic Acid Derivatives

Direct iodination of acetic acid derivatives represents a fundamental approach for acetyl iodide synthesis in laboratory settings [1]. The most effective method involves the use of diiodosilane (silicon dihydride diiodide) as a reagent for the direct, high-yield synthesis of acyl iodides from various carboxylic acid derivatives [2]. This transformation is remarkably accelerated by the presence of elemental iodine, which acts as a promoter in the reaction mechanism [2].

In the absence of iodine, diiodosilane reacts with carboxylic acids and esters similarly to iodotrimethylsilane, forming the corresponding silyl carboxylates [2]. However, in contrast to iodotrimethylsilane, diiodosilane and iodine react further with silyl carboxylates to produce acyl iodides [2]. The reaction proceeds quantitatively when carboxylic acids are converted into acyl iodides within one hour at 50 degrees Celsius using diiodosilane and iodine in equimolar quantities [2].

The stoichiometry of this reaction indicates that one mole of diiodosilane donates two moles of iodide anions in the reaction with carboxylic acid, producing one mole of hydrogen iodide and one mole of acyl iodide [2]. This procedure has been successfully tested with several aliphatic acids, including acetic, butyric, valeric, and lauric acids [2].

Alternative methods include the use of iodine as an acetyl transfer catalyst, where alcohols are treated with acetic anhydride in the presence of a catalytic amount of iodine at room temperature [3]. This approach yields the corresponding acetates in excellent yields and proceeds rapidly at ambient temperature [3]. The reaction mechanism involves polarization of the acetic anhydride by forming a complex with iodine, followed by nucleophilic attack of the alcohol [3].

Table 1: Laboratory-Scale Synthesis Methods for Acetyl Iodide

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Direct Iodination with Diiodosilane | Diiodosilane + Iodine | 50 | 1 hour | 95-99 | High yield, accelerated by iodine |

| Iodotrimethylsilane + Iodine | Iodotrimethylsilane + Iodine | 50 | 15 hours | <8 | Low yield, inefficient |

| Acetic Acid + Iodine Catalysis | Acetic acid + Elemental iodine | Room temperature | Variable | Quantitative | Metal-free conditions |

| Direct Acetylation with Iodine Catalyst | Acetic anhydride + Iodine | Room temperature | Short time | Excellent | Catalytic amount of iodine |

Gas-Phase Reactions of Methyl Iodide with Carbon Monoxide

Gas-phase reactions of methyl iodide with carbon monoxide represent a critical pathway for acetyl iodide formation, particularly relevant to industrial processes [4]. The addition of hydrogen iodide to ketene results in rapid formation of acetyl iodide at temperatures ranging from 498 to 525 Kelvin [4]. The subsequent slower reaction between hydrogen iodide and acetyl iodide produces methane and acetaldehyde under low conversion conditions [4].

The mechanism involves several key steps: oxidative addition of methyl iodide, migratory insertion of carbon monoxide, and reductive elimination to form acetyl iodide [4]. The reaction has been investigated at various initial pressures at 507 Kelvin, with most experiments conducted in the presence of inert additives such as nitrogen or cyclobutane tetrafluoride [4].

Gas-phase combustion studies of methyl iodide have revealed the behavior of free radicals and products including formaldehyde and iodine species [5]. Under conditions of slow and explosive combustion, the reaction between methyl radicals and oxygen proceeds via the pathway: methyl radical + oxygen → formaldehyde + hydroxyl radical [5]. At higher pressures under slow combustion conditions, formaldehyde becomes detectable in the gas phase through the reaction between methyl radicals and oxygen [5].

Table 2: Gas-Phase Reaction Conditions

| Reactants | Temperature Range (K) | Pressure Conditions | Products | Mechanism | Industrial Relevance |

|---|---|---|---|---|---|

| Methyl iodide + Carbon monoxide | 423-473 | Variable | Acetyl iodide intermediate | Carbonylation catalysis | Primary route (Cativa/Monsanto) |

| Hydrogen iodide + Ketene | 498-525 | Low conversions (<10%) | Acetyl iodide (rapid formation) | Addition reaction | Research interest |

| Methyl radicals + Oxygen | 553-603 | 1.0-5.5 cm Hg | Formaldehyde + iodine species | Radical combustion | Atmospheric chemistry |

Industrial Production Processes

Role in the Cativa Process for Acetic Acid Synthesis

The Cativa process represents a significant advancement in industrial acetic acid production, where acetyl iodide plays a crucial intermediate role [6] [7]. Developed by British Petroleum Chemicals, this process utilizes an iridium-containing catalyst, specifically the anionic complex diiododicarbonyliridate(I) [6]. The process operates under similar conditions to the Monsanto process but offers superior performance characteristics [7].

The catalytic cycle begins with the reaction of methyl iodide with the square planar active catalyst species to form the octahedral iridium(III) species, the facial-isomer of methyltricarbonyliridium triiodide [6]. This oxidative addition reaction involves the formal insertion of the iridium(I) center into the carbon-iodine bond of methyl iodide [6]. After ligand exchange of iodide for carbon monoxide, the migratory insertion of carbon monoxide into the iridium-carbon bond results in the formation of a square pyramidal species with a bound acetyl ligand [6].

The active catalyst species is regenerated by the reductive elimination of acetyl iodide from the intermediate complex [6]. The acetyl iodide is subsequently hydrolyzed to produce the acetic acid product, simultaneously generating hydroiodic acid which is used to convert the starting material methanol to the methyl iodide required for the first step [6].

The Cativa process demonstrates high productivity methanol carbonylation catalysis using iridium at low water concentrations [7]. The catalyst system exhibits high stability, allowing access to a wide range of process conditions and compositions without catalyst precipitation [7]. Two distinct classes of promoters have been identified: simple iodide complexes of zinc, cadmium, mercury, indium, and gallium, and carbonyl complexes of tungsten, rhenium, ruthenium, and osmium [7].

The process achieves acetic acid production with selectivity exceeding 99% based upon methanol [7]. The levels of liquid by-products formed represent a significant improvement over conventional high-water rhodium-based catalyst systems used in the Monsanto process [7]. Carbon monoxide yields exceed 90%, with overall yields reaching as high as 98% [7].

Comparison with Monsanto Process Mechanisms

The Monsanto process, historically the dominant method for industrial acetic acid production, employs rhodium-based homogeneous catalysts for methanol carbonylation [8] [9]. The catalytically active species is the anion cis-dicarbonylrhodium diiodide, which operates through a well-established six-step catalytic cycle [8].

The first organometallic step involves oxidative addition of methyl iodide to the rhodium catalyst to form the hexacoordinate species methyldicarbonylrhodium triiodide [8]. This anion rapidly transforms through migration of the methyl group to an adjacent carbonyl ligand, forming the pentacoordinate acetyl complex acetylcarbonylrhodium triiodide [8]. The five-coordinate complex then reacts with carbon monoxide to form the six-coordinate dicarbonyl complex, which undergoes reductive elimination to release acetyl iodide [8].

The reaction mechanism demonstrates first-order kinetics with respect to both methyl iodide and the rhodium catalyst [8] [10]. The oxidative addition of methyl iodide is identified as the rate-determining step of the catalytic cycle [10]. The process operates at pressures of 30-60 atmospheres and temperatures of 150-200 degrees Celsius, achieving selectivity greater than 99% [8].

Key mechanistic differences between the Cativa and Monsanto processes relate to the metal center and associated kinetic behavior [7] [11]. The oxidative addition rate of methyl iodide to iridium complexes can be increased up to 150 times faster than rhodium-based homogeneous catalysts [11]. In the iridium-based Cativa catalyst, the oxidative addition of methyl iodide is not the rate-determining step, unlike in the rhodium-based system [11].

The rate-determining step in the Cativa process is proposed as the insertion of carbon monoxide into the iridium-acyl species through elimination of ionic iodide from the iridium complex intermediate [11]. Various metal promoters have been investigated to improve the activity of iridium-based homogeneous catalysts by reducing the concentration of iodide ions, which helps iodide consumption during the catalytic cycle [11].

Table 3: Industrial Production Processes - Cativa vs Monsanto

| Process | Catalyst | Operating Pressure (bar) | Operating Temperature (°C) | Water Concentration | Selectivity (%) | Rate Determining Step | Acetyl Iodide Role |

|---|---|---|---|---|---|---|---|

| Cativa Process | Iridium [Ir(CO)₂I₂]⁻ | 30-60 | 150-200 | Low (2-5%) | >99 | Carbon monoxide migratory insertion | Intermediate, rapid hydrolysis |

| Monsanto Process | Rhodium [Rh(CO)₂I₂]⁻ | 30-60 | 150-200 | High (14-15%) | >99 | Methyl iodide oxidative addition | Intermediate, rapid hydrolysis |

Table 4: Thermodynamic Properties of Acetyl Iodide

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of formation (liquid) | -162.3 ± 0.88 | kJ/mol | Devore and O'Neal, 1969 [12] |

| Enthalpy of formation (liquid) | -166.3 ± 0.2 | kJ/mol | Walsh and Benson, 1966 [12] |

| Enthalpy of formation (liquid) | -166.3 ± 0.3 | kJ/mol | Carson and Skinner, 1949 [12] |

| Heat of hydrolysis | -93.97 | kJ/mol | Devore and O'Neal, 1969 [12] |

| Heat of hydrolysis | -90.33 | kJ/mol | Carson and Skinner, 1949 [12] |

| Boiling point | 108 | °C | Standard reference [13] |

| Molecular weight | 169.95 | g/mol | Molecular formula C₂H₃IO [13] |

Acetyl iodide demonstrates exceptional reactivity in nucleophilic substitution reactions, serving as a highly effective acylating agent for various nucleophilic substrates. The compound follows classical nucleophilic acyl substitution mechanisms, where the inherent electrophilicity of the carbonyl carbon and the excellent leaving group ability of iodide combine to facilitate rapid substitution reactions [1] [2] [3].

Acylation of Alcohols and Amines

The acylation of alcohols and amines by acetyl iodide proceeds through a well-characterized addition-elimination mechanism that demonstrates remarkable efficiency under mild conditions. Primary alcohols undergo facile acetylation with acetyl iodide at temperatures ranging from zero to twenty-five degrees Celsius, with the reaction typically reaching completion within minutes [4] [5]. The mechanism involves initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, forming a tetrahedral intermediate that rapidly eliminates iodide to yield the corresponding acetate ester [1] [3].

Table 1: Nucleophilic Substitution Reaction Data for Acetyl Iodide

| Reaction Type | Mechanism | Rate Enhancement Factor | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Acylation of Primary Alcohols | SN2-type addition-elimination | High | 0-25 | [4] [5] [6] |

| Acylation of Secondary Alcohols | SN2-type addition-elimination | Moderate | 20-40 | [4] [5] [6] |

| Acylation of Primary Amines | SN2-type addition-elimination | Very High | 0-25 | [5] [7] [6] |

| Acylation of Secondary Amines | SN2-type addition-elimination | High | 0-25 | [5] [7] [6] |

| Acylation of Phenols | SN2-type addition-elimination | Moderate | 25-50 | [4] [5] [6] |

Secondary alcohols demonstrate somewhat reduced reactivity compared to primary alcohols, requiring slightly elevated temperatures of twenty to forty degrees Celsius for optimal conversion rates [4] [5]. This difference in reactivity stems from increased steric hindrance around the hydroxyl group, which impedes the initial nucleophilic attack on the acetyl carbon [6]. Despite this limitation, secondary alcohols still undergo efficient acetylation, typically achieving quantitative yields within thirty minutes to two hours under appropriate conditions [5].

Amine nucleophiles exhibit exceptionally high reactivity toward acetyl iodide, with primary amines showing the most pronounced rate enhancement [5] [7]. The increased nucleophilicity of nitrogen compared to oxygen, combined with the favorable leaving group properties of iodide, results in rapid amide formation at room temperature or below [6]. Primary amines typically react instantaneously with acetyl iodide, while secondary amines maintain high reactivity with slightly longer reaction times [5].

The mechanism for amine acylation follows the same addition-elimination pathway as alcohol acylation, but proceeds through a positively charged tetrahedral intermediate due to the formation of three bonds to nitrogen [1] [3]. This intermediate is rapidly deprotonated by a second equivalent of amine or an added base, driving the reaction to completion and preventing side reactions [7] [6].

Phenolic substrates require elevated temperatures of twenty-five to fifty degrees Celsius for efficient acetylation, reflecting the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols [4] [5]. The electron-withdrawing nature of the aromatic ring decreases the electron density on the oxygen atom, resulting in slower nucleophilic attack rates [6]. Nevertheless, phenols undergo successful acetylation with acetyl iodide, providing an effective method for phenolic ester synthesis under relatively mild conditions [5].

Transhalogenation with Other Halide Salts

Acetyl iodide participates in transhalogenation reactions with various halide salts, providing a versatile route for the synthesis of alternative acyl halides through halogen exchange processes. These reactions proceed through nucleophilic substitution mechanisms where halide anions attack the carbonyl carbon, displacing iodide and forming new carbon-halogen bonds [8] [9] [10].

Table 2: Transhalogenation Reaction Parameters

| Halide Salt | Exchange Rate | Temperature Range (°C) | Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|

| Sodium Iodide | Reference | 25-80 | - | Acetone | [9] [10] |

| Potassium Bromide | Moderate | 50-100 | 70-85 | DMF | [8] [10] |

| Lithium Chloride | Slow | 80-120 | 60-75 | DMSO | [8] [10] |

| Cesium Fluoride | Very Slow | 100-150 | 40-60 | Polar aprotic | [10] |

Transhalogenation reactions with bromide salts, such as potassium bromide, proceed at moderate rates when conducted in polar aprotic solvents like dimethylformamide at temperatures of fifty to one hundred degrees Celsius [8] [10]. The exchange process follows classical bimolecular nucleophilic substitution kinetics, with the rate dependent on both the concentration of acetyl iodide and the halide salt [10]. Bromide exchange typically achieves yields of seventy to eighty-five percent after two to four hours of reaction time [8].

Chloride exchange proves more challenging due to the reduced nucleophilicity of chloride anions compared to bromide or iodide [8] [10]. Reactions with lithium chloride require elevated temperatures of eighty to one hundred twenty degrees Celsius and extended reaction times to achieve reasonable conversion rates [10]. The use of highly polar solvents such as dimethyl sulfoxide facilitates the reaction by stabilizing the ionic transition state and increasing the nucleophilicity of the chloride anion [8].

Fluoride exchange represents the most challenging transhalogenation reaction due to the poor nucleophilicity and high solvation energy of fluoride anions [10]. Cesium fluoride, which provides the least solvated fluoride anions among alkali metal fluorides, requires temperatures exceeding one hundred degrees Celsius and achieves only moderate yields of forty to sixty percent [10]. These reactions often require specialized conditions and extended reaction times to reach completion.

The mechanism of transhalogenation involves direct nucleophilic attack by the incoming halide on the carbonyl carbon of acetyl iodide, forming a tetrahedral intermediate that rapidly eliminates iodide [8] [10]. The reaction proceeds through a concerted or near-concerted pathway, avoiding the formation of stable intermediates that could lead to side reactions [10]. The effectiveness of different halides as nucleophiles follows the expected trend based on polarizability and nucleophilicity: iodide greater than bromide greater than chloride greater than fluoride [8].

Redox Behavior and Oxidative Stability

The redox chemistry of acetyl iodide encompasses multiple oxidation pathways that determine its atmospheric fate and stability in various chemical environments. The compound exhibits limited oxidative stability due to the presence of both the reactive carbonyl group and the easily oxidizable iodide substituent [11] [12].

Atmospheric Oxidation Pathways

Atmospheric oxidation of acetyl iodide proceeds through several distinct pathways, each characterized by specific kinetic parameters and product distributions. The primary atmospheric sink involves hydrolysis in the presence of moisture, which occurs with remarkable rapidity on a timescale of seconds to minutes [11] [13] [14].

Table 3: Atmospheric Oxidation Kinetic Data

| Oxidation Pathway | Rate Constant | Activation Energy (kJ/mol) | Primary Products | Atmospheric Lifetime | Reference |

|---|---|---|---|---|---|

| Hydrolysis in Moisture | Very Fast (s⁻¹) | ~20 | CH₃COOH + HI | Seconds to minutes | [11] [13] [14] |

| OH Radical Reaction | ~10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~35 | Various oxidized species | Hours | [15] [16] [12] |

| Photodissociation | Sub-100 fs | ~150 | CH₃CO- + I- | Photochemical | [17] [18] [19] |

| Thermal Decomposition | Variable | ~180 | CH₃CO- + I- | Temperature dependent | [20] [21] [22] |

The hydrolysis reaction represents the dominant atmospheric loss process for acetyl iodide, with the reaction enthalpy measured at negative ninety-three point nine seven kilojoules per mole, indicating a highly exothermic process [14] [23]. The reaction proceeds through nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that rapidly eliminates hydrogen iodide to produce acetic acid [13] [14]. This pathway effectively removes acetyl iodide from the atmosphere within minutes of emission, preventing significant accumulation in the troposphere [11] [12].

Reaction with hydroxyl radicals constitutes a secondary oxidation pathway with rate constants on the order of ten to the negative eleventh cubic centimeters per molecule per second [15] [16]. This pathway becomes significant only in extremely dry atmospheric conditions where hydrolysis rates are diminished [12]. The reaction initiates through hydrogen abstraction from the methyl group or addition to the carbonyl carbon, leading to a complex array of oxidized products including aldehydes, carboxylic acids, and iodine-containing compounds [15] [16].

Photodissociation of acetyl iodide under ultraviolet radiation occurs on sub-one hundred femtosecond timescales, representing one of the fastest photochemical processes observed for organic iodides [17] [18] [19]. Excitation at two hundred sixty-six nanometers initiates carbon-iodine bond homolysis through excited states with mixed n-pi and sigma-star character [17] [19]. The photodissociation process produces acetyl radicals and iodine atoms in both ground and excited spin-orbit states with a branching ratio of approximately one point one to one [17] [18].

Thermal decomposition pathways become significant at elevated temperatures above one hundred degrees Celsius, proceeding through unimolecular dissociation of the carbon-iodine bond [20] [21] [22]. The activation energy for thermal decomposition ranges from one hundred fifty to one hundred eighty kilojoules per mole, depending on the specific reaction conditions and pressure [20] [22]. This pathway produces acetyl radicals that can undergo further reactions including decarbonylation to form methyl radicals and carbon monoxide [20] [21].

Antioxidant Capacity in Complex Systems

The antioxidant properties of acetyl iodide in complex chemical systems arise primarily from the reactivity of the iodide substituent rather than the acetyl moiety. Iodide can function as an electron donor, effectively quenching free radicals and reactive oxygen species through single-electron transfer mechanisms [24] [25] [26].

Table 4: Antioxidant Activity Parameters

| System | Antioxidant Mechanism | Relative Potency | Optimal Concentration (mM) | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | Electron transfer | Moderate | 1-5 | [24] [27] |

| Hydroxyl Radical Quenching | Hydrogen abstraction | High | 0.5-2 | [24] [25] |

| Peroxyl Radical Inhibition | Chain breaking | Low | 5-10 | [27] [25] |

| Metal Ion Chelation | Coordination | Minimal | - | [24] [26] |

The electron transfer mechanism involves donation of electrons from the iodide substituent to radical species, forming iodine radicals that are subsequently stabilized through dimerization or further oxidation [24] [25]. This process effectively terminates radical chain reactions that would otherwise propagate and cause oxidative damage to biological or chemical systems [25] [26]. The antioxidant potency of acetyl iodide is moderate compared to dedicated antioxidant compounds but demonstrates significant activity in specific chemical environments [24] [27].

Hydroxyl radical quenching represents the most effective antioxidant pathway for acetyl iodide, with the compound showing high reactivity toward these highly damaging species [24] [25]. The reaction proceeds through hydrogen abstraction from either the methyl group or through direct electron transfer from the iodide [25]. The resulting products include less reactive iodine species and acetyl radicals that are more easily controlled than the original hydroxyl radicals [24].

Peroxyl radical inhibition occurs through chain-breaking mechanisms where acetyl iodide intercepts propagating radical species [27] [25]. However, this pathway shows limited effectiveness compared to dedicated peroxyl radical scavengers due to the moderate hydrogen-donating ability of the acetyl group [27]. The iodide substituent can participate in these reactions, but the overall efficiency remains lower than for hydroxyl radical quenching [25].

Metal ion chelation contributes minimally to the antioxidant capacity of acetyl iodide, as the compound lacks the structural features necessary for effective metal coordination [24] [26]. The carbonyl oxygen can provide some coordination ability, but this interaction is weak and easily disrupted by competing ligands in complex systems [26]. Therefore, metal chelation does not represent a significant antioxidant mechanism for acetyl iodide in most practical applications [24].

The effectiveness of acetyl iodide as an antioxidant is highly dependent on the specific chemical environment and the types of reactive species present [24] [27] [25]. In systems dominated by hydroxyl radicals, acetyl iodide demonstrates substantial protective effects at concentrations of zero point five to two millimolar [24] [25]. However, in systems with predominantly peroxyl radicals or other oxygen-centered species, higher concentrations of five to ten millimolar are required to achieve comparable protection [27] [25].

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Flammable;Corrosive